molecular formula C8H6BrFN2O B8221667 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol

Cat. No.: B8221667
M. Wt: 245.05 g/mol
InChI Key: GACUKTKFWAWYFX-UHFFFAOYSA-N
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Description

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine, fluorine, and methyl groups in this compound makes it a unique candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic schemes to ensure high yield and purity. Metal-catalyzed synthesis is often preferred due to its efficiency and minimal formation of byproducts. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an O2 atmosphere can produce a wide variety of indazoles in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-fluoro-2H-indazol-4-ol
  • 3-fluoro-2-methyl-2H-indazol-4-ol
  • 6-bromo-2-methyl-2H-indazol-4-ol

Uniqueness

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-fluoro-2-methylindazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c1-12-8(10)7-5(11-12)2-4(9)3-6(7)13/h2-3,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACUKTKFWAWYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=CC(=CC2=N1)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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